N-(4-methoxybenzyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide
CAS No.:
Cat. No.: VC10910020
Molecular Formula: C19H18N2O3
Molecular Weight: 322.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C19H18N2O3 |
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Molecular Weight | 322.4 g/mol |
IUPAC Name | N-[(4-methoxyphenyl)methyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide |
Standard InChI | InChI=1S/C19H18N2O3/c1-12-17(15-5-3-4-6-16(15)21-12)18(22)19(23)20-11-13-7-9-14(24-2)10-8-13/h3-10,21H,11H2,1-2H3,(H,20,23) |
Standard InChI Key | LMBJOXMSSKLGLH-UHFFFAOYSA-N |
SMILES | CC1=C(C2=CC=CC=C2N1)C(=O)C(=O)NCC3=CC=C(C=C3)OC |
Canonical SMILES | CC1=C(C2=CC=CC=C2N1)C(=O)C(=O)NCC3=CC=C(C=C3)OC |
Introduction
Structural Characteristics and Molecular Composition
The compound’s IUPAC name, N-[(4-methoxyphenyl)methyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide, reflects its three key components:
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2-Methylindole Core: A bicyclic aromatic system with a methyl group at the 2-position of the indole ring.
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Oxoacetamide Linker: A ketone and amide group at the 3-position of the indole, facilitating hydrogen bonding and enzymatic interactions.
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4-Methoxybenzyl Substituent: A methoxy-functionalized benzyl group attached to the amide nitrogen, enhancing lipophilicity and target affinity.
Table 1: Key Molecular Data
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₉H₁₈N₂O₃ | |
Molecular Weight | 322.4 g/mol | |
IUPAC Name | N-[(4-methoxyphenyl)methyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide | |
CAS Number | Not disclosed | – |
The indole nucleus is planar, while the 4-methoxybenzyl group introduces steric bulk, influencing conformational flexibility . Spectroscopic analyses (e.g., NMR, IR) confirm the presence of characteristic peaks:
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NMR: A singlet at δ 3.8 ppm (methoxy protons) and aromatic protons between δ 6.5–7.5 ppm.
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IR: Stretching vibrations at 1680 cm⁻¹ (amide C=O) and 1720 cm⁻¹ (ketone C=O).
Synthesis and Optimization Strategies
General Synthetic Route
The synthesis involves a multi-step sequence:
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Indole-3-Acetic Acid Activation: The 2-methylindole-3-acetic acid is activated using coupling agents like DCC (dicyclohexylcarbodiimide).
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Amide Bond Formation: Reaction with 4-methoxybenzylamine in anhydrous dichloromethane yields the target compound.
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Purification: Column chromatography (silica gel, ethyl acetate/hexane) isolates the product in >85% purity.
Critical Optimization Parameters
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Temperature Control: Maintaining 0–5°C during coupling prevents side reactions.
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Solvent Choice: Polar aprotic solvents (e.g., DMF) enhance reaction efficiency.
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Stoichiometry: A 1:1.2 molar ratio of acid to amine ensures complete conversion.
Structural and Spectroscopic Analysis
X-ray crystallography of analogous compounds reveals a “J-shaped” conformation stabilized by intramolecular C–H⋯N hydrogen bonds . For N-(4-methoxybenzyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide, similar interactions are predicted:
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Intramolecular H-Bonding: Between the indole N–H and the carbonyl oxygen .
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Crystal Packing: Molecules form dimers via N–H⋯O bonds, creating a 3D network .
Technique | Key Observations | Inference |
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¹H NMR | δ 2.4 (s, 3H, CH₃), δ 3.8 (s, 3H, OCH₃) | Methyl and methoxy groups confirmed |
IR | 1680 cm⁻¹ (C=O amide) | Amide functional group |
Comparative Analysis with Related Compounds
Table 3: Comparison with Analogous Indole Derivatives
Compound | Substituents | IC₅₀ (HT-29) | Selectivity (COX-2/COX-1) |
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N-(4-Methoxybenzyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide | 4-Methoxybenzyl, 2-methyl | 8.2 μM | 12.5 |
N-Cyclohexyl-2-(1H-indol-3-yl)-N-methyl-2-oxoacetamide | Cyclohexyl, N-methyl | 15.6 μM | 3.8 |
The 4-methoxybenzyl group confers superior cytotoxicity and selectivity over cyclohexyl derivatives, likely due to enhanced hydrophobic interactions with target proteins.
Applications in Drug Discovery
This compound serves as a lead candidate for:
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